N-benzyl-4-{2-[(5-bromothien-2-yl)methylene]hydrazino}-4-oxobutanamide N-benzyl-4-{2-[(5-bromothien-2-yl)methylene]hydrazino}-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020543
InChI: InChI=1S/C16H16BrN3O2S/c17-14-7-6-13(23-14)11-19-20-16(22)9-8-15(21)18-10-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,18,21)(H,20,22)/b19-11+
SMILES: C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=CC=C(S2)Br
Molecular Formula: C16H16BrN3O2S
Molecular Weight: 394.3 g/mol

N-benzyl-4-{2-[(5-bromothien-2-yl)methylene]hydrazino}-4-oxobutanamide

CAS No.:

Cat. No.: VC1020543

Molecular Formula: C16H16BrN3O2S

Molecular Weight: 394.3 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-{2-[(5-bromothien-2-yl)methylene]hydrazino}-4-oxobutanamide -

Specification

Molecular Formula C16H16BrN3O2S
Molecular Weight 394.3 g/mol
IUPAC Name N-benzyl-N'-[(E)-(5-bromothiophen-2-yl)methylideneamino]butanediamide
Standard InChI InChI=1S/C16H16BrN3O2S/c17-14-7-6-13(23-14)11-19-20-16(22)9-8-15(21)18-10-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,18,21)(H,20,22)/b19-11+
Standard InChI Key GOZVPOAXFAHKPG-YBFXNURJSA-N
Isomeric SMILES C1=CC=C(C=C1)CNC(=O)CCC(=O)N/N=C/C2=CC=C(S2)Br
SMILES C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=CC=C(S2)Br
Canonical SMILES C1=CC=C(C=C1)CNC(=O)CCC(=O)NN=CC2=CC=C(S2)Br

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